REACTION_CXSMILES
|
[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
glyceryl epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
normal alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Formula 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
At steady state, the temperature maintained in the recycle loop
|
Type
|
CUSTOM
|
Details
|
was 160° C.
|
Type
|
TEMPERATURE
|
Details
|
by increasing the metering rates of the reactants proportionately
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
glyceryl epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
normal alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Formula 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was thirty minutes
|
Type
|
TEMPERATURE
|
Details
|
At steady state, the temperature maintained in the recycle loop
|
Type
|
CUSTOM
|
Details
|
was 160° C.
|
Type
|
TEMPERATURE
|
Details
|
by increasing the metering rates of the reactants proportionately
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |